

Solubility profile of N-(2-Benzoylphenyl)acetamide in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Benzoylphenyl)acetamide

Cat. No.: B187708

[Get Quote](#)

Solubility Profile of N-(2-Benzoylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of **N-(2-Benzoylphenyl)acetamide**. Due to the limited availability of public quantitative solubility data for this specific compound, this document synthesizes qualitative information and presents data from structurally related compounds to offer valuable insights for researchers. Furthermore, it details a robust, standardized experimental protocol for the accurate determination of its solubility in various solvents, a critical parameter in drug development and formulation.

Introduction

N-(2-Benzoylphenyl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in different solvent systems is fundamental for its development as a potential therapeutic agent. Solubility significantly influences a compound's bioavailability, formulation feasibility, and route of administration. This guide aims to provide a foundational understanding of the solubility characteristics of **N-(2-Benzoylphenyl)acetamide** and to equip researchers with the necessary experimental methodology to determine these properties accurately.

Physicochemical Properties of N-(2-Benzoylphenyl)acetamide

A summary of the basic physicochemical properties of **N-(2-Benzoylphenyl)acetamide** is presented in Table 1.

Table 1: Physicochemical Properties of **N-(2-Benzoylphenyl)acetamide**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ NO ₂	[1]
Molecular Weight	239.27 g/mol	[1]
InChIKey	MRXZRJQRQWTKIX- UHFFFAOYSA-N	[1]
SMILES	CC(=O)Nc1ccccc1C(=O)c2ccc cc2	[1]

Solubility Profile

Qualitative Solubility of **N-(2-Benzoylphenyl)acetamide**

Direct quantitative solubility data for **N-(2-Benzoylphenyl)acetamide** in a wide range of solvents is not readily available in public literature. However, a study on its intramolecular hydrogen bonding has indicated its solubility in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃) for the purpose of Nuclear Magnetic Resonance (NMR) spectroscopy.[\[2\]](#) This suggests that the compound is soluble in polar aprotic and non-polar organic solvents.

Quantitative Solubility of a Structurally Related Compound: Nepafenac

To provide a quantitative perspective, the solubility data for Nepafenac, a structurally similar compound (2-(2-amino-3-benzoylphenyl)acetamide), is presented in Table 2. Nepafenac shares the benzoylphenylacetamide core, with an additional amino group on the phenyl ring.

While not identical, its solubility profile can offer valuable initial insights for solvent selection in experimental studies of **N-(2-Benzoylphenyl)acetamide**.

Table 2: Quantitative Solubility Data for Nepafenac

Solvent	Solubility	Temperature (°C)
Water	0.014 mg/mL	Not Specified
Dimethyl Sulfoxide (DMSO)	≥5 mg/mL	Not Specified
Ethanol	4 mg/mL	Not Specified

Source:[3][4]

The data for Nepafenac suggests a very low aqueous solubility and good solubility in a polar aprotic solvent like DMSO, with some solubility in a polar protic solvent like ethanol.[3][4]

Experimental Protocol for Solubility Determination

The following is a detailed, standardized protocol for determining the equilibrium solubility of **N-(2-Benzoylphenyl)acetamide**, based on the widely accepted shake-flask method.[5][6]

Principle

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by High-Performance Liquid Chromatography (HPLC).

Materials

- **N-(2-Benzoylphenyl)acetamide** (solid)
- Selected solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol, acetonitrile, DMSO)
- Glass vials with screw caps

- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Procedure

- Preparation of Saturated Solutions: Add an excess amount of solid **N-(2-Benzoylphenyl)acetamide** to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the vials at high speed to sediment the undissolved solid.
- Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
- Solubility Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. Nepafenac | 78281-72-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Solubility profile of N-(2-Benzoylphenyl)acetamide in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b187708#solubility-profile-of-n-2-benzoylphenyl-acetamide-in-different-solvents\]](https://www.benchchem.com/product/b187708#solubility-profile-of-n-2-benzoylphenyl-acetamide-in-different-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com